O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
O-[(6-chloropyridin-3-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-2-1-5(3-9-6)4-10-8/h1-3H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVUHCMINMRPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CON)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40778837 | |
| Record name | O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154357-82-1 | |
| Record name | O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for O 6 Chloropyridin 3 Yl Methyl Hydroxylamine
Direct Synthesis Approaches to the Hydroxylamine (B1172632) Moiety
The formation of the O-alkoxyamine linkage is a critical step in the synthesis of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine. This can be achieved through several distinct pathways, each with its own set of precursors and reaction conditions.
Strategies Involving O-Alkylation of Hydroxylamine Derivatives
O-alkylation represents a direct method for forming the C-O-N linkage of the target molecule. This strategy typically involves the reaction of a hydroxylamine derivative, where the oxygen acts as a nucleophile, with an electrophilic (6-chloropyridin-3-yl)methyl species.
A significant challenge in the alkylation of hydroxylamine is controlling the site of reaction, as both the nitrogen and oxygen atoms are nucleophilic. wikipedia.org Direct alkylation often leads to N-alkylation. wikipedia.org To favor O-alkylation, the hydroxyl group's nucleophilicity must be enhanced, typically by deprotonation with a strong base like sodium hydride. wikipedia.org
Alternatively, protected hydroxylamine derivatives are frequently employed to ensure regioselectivity. Reagents such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate can be O-alkylated with a suitable electrophile, such as (6-chloropyridin-3-yl)methyl chloride or mesylate. organic-chemistry.orgresearchgate.net The protecting group is subsequently removed, often under acidic or basic conditions, to yield the desired O-substituted hydroxylamine. researchgate.net For instance, a general method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonate (B1217627) of an alcohol, followed by acidic N-deprotection. organic-chemistry.orgresearchgate.net
| Reactant 1 | Reactant 2 | Key Conditions | Intermediate/Product | Reference |
| N-Hydroxyphthalimide | (6-Chloropyridin-3-yl)methyl chloride | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | O-[(6-Chloropyridin-3-yl)methyl]-N-phthalimide | nih.gov |
| tert-Butyl N-hydroxycarbamate | (6-Chloropyridin-3-yl)methyl mesylate | Base (e.g., NaH), Solvent (e.g., THF) | tert-Butyl N-{[ (6-chloropyridin-3-yl)methyl]oxy}carbamate | organic-chemistry.orgresearchgate.net |
| Hydroxylamine | (6-Chloropyridin-3-yl)methyl chloride | Strong Base (e.g., NaH) | This compound | wikipedia.org |
Reductive Amination Pathways for Hydroxylamine Formation
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comlibretexts.org This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or oxime, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound, this pathway would typically start with 6-chloro-3-pyridinecarboxaldehyde. The aldehyde would first undergo a condensation reaction with hydroxylamine or an O-protected hydroxylamine to form the corresponding oxime or oxime ether. The crucial second step is the selective reduction of the C=N double bond without cleaving the labile N-O bond. nih.gov Specific reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often preferred for this transformation as they are less reactive towards carbonyl groups and can selectively reduce the iminium ion or oxime in situ. masterorganicchemistry.com The reduction of pre-formed oxime ethers is a recognized and valuable method for producing N,O-disubstituted hydroxylamines. nih.gov
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1. Oxime Formation | 6-Chloro-3-pyridinecarboxaldehyde, Hydroxylamine hydrochloride | Mild base (e.g., NaOAc), Solvent (e.g., EtOH/H₂O) | 6-Chloro-3-pyridinecarboxaldehyde oxime | wikipedia.org |
| 2. Reduction | 6-Chloro-3-pyridinecarboxaldehyde oxime | Reducing agent (e.g., NaBH₃CN), Acid catalyst | This compound | nih.govmasterorganicchemistry.com |
Condensation Reactions Utilizing Hydroxylamine Precursors
Condensation reactions are fundamental to the formation of oximes and nitrones from hydroxylamine precursors and carbonyl compounds. wikipedia.orgresearchgate.net This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form a C=N double bond.
| Carbonyl Compound | Hydroxylamine Precursor | Typical Conditions | Product Type | Reference |
| 6-Chloro-3-pyridinecarboxaldehyde | Hydroxylamine hydrochloride | Buffer (e.g., pyridine (B92270), acetate), Solvent (e.g., ethanol) | Oxime | wikipedia.org |
| 6-Chloro-3-pyridinecarboxaldehyde | N-Methylhydroxylamine | Toluene, Dean-Stark trap | Nitrone | orgsyn.org |
Construction of the 6-Chloropyridin-3-ylmethyl Core
The synthesis of the substituted pyridine fragment is equally important. This core is often constructed from simpler, commercially available pyridine precursors through a series of functionalization and halogenation reactions.
Routes from Pyridine Precursors
A common and economically viable starting material for the synthesis of the 6-chloropyridin-3-ylmethyl core is 3-methylpyridine, also known as 3-picoline. nih.govresearchgate.net 3-Picoline is a fundamental building block in the production of numerous biologically active compounds, particularly pyridine-based insecticides. nih.govwikipedia.org It is produced on an industrial scale through the reaction of acrolein with ammonia (B1221849) over a heterogeneous oxide catalyst. wikipedia.org
The synthetic utility of 3-picoline lies in the reactivity of both the pyridine ring and the methyl group. The ring can undergo electrophilic substitution (though it is generally deactivated), and the methyl group can be functionalized, typically via radical pathways, to introduce a leaving group. This allows for the sequential construction of the desired 6-chloro-3-(halomethyl)pyridine intermediate.
| Precursor | Key Transformations | Target Intermediate | Reference |
| 3-Methylpyridine (3-Picoline) | Ring chlorination, Methyl group halogenation | 3-(Chloromethyl)-6-chloropyridine | wikipedia.org |
| 3-Pyridinecarboxaldehyde | Ring chlorination, Aldehyde reduction, Alcohol halogenation | 3-(Chloromethyl)-6-chloropyridine | nih.gov |
| Nicotinic acid | Ring chlorination, Carboxylic acid reduction, Alcohol halogenation | 3-(Chloromethyl)-6-chloropyridine | nih.gov |
Halogenation and Functionalization of Pyridine Ring Systems
For the synthesis of this compound, two key transformations are necessary: chlorination of the pyridine ring at the 6-position and functionalization of the 3-methyl group. The chlorination of a 3-substituted pyridine precursor like 3-picoline can provide the desired 6-chloro-3-methylpyridine. Subsequently, the methyl group can be converted into a chloromethyl or bromomethyl group. This is often accomplished through a free-radical halogenation reaction using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a radical initiator. The resulting 3-(halomethyl)-6-chloropyridine is a key electrophilic intermediate, primed for reaction with a hydroxylamine derivative as described in section 2.1.1. Recently, novel methods for the 3-selective halogenation of pyridines have been developed involving a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, showcasing advanced strategies for functionalizing this heterocycle. nsf.govnih.govnih.gov
| Transformation | Substrate | Reagent(s) | Conditions | Product | Reference |
| Ring Chlorination | 3-Methylpyridine | Cl₂ | High Temperature, Gas Phase | 6-Chloro-3-methylpyridine | wikipedia.org |
| Methyl Halogenation | 6-Chloro-3-methylpyridine | N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄), Heat/Light | 3-(Chloromethyl)-6-chloropyridine | |
| 3-Position Halogenation | Substituted Pyridine | N-Iodosuccinimide (NIS) | Zincke Imine Intermediate Pathway | 3-Iodopyridine derivative | nsf.govnih.gov |
Benzylic Functionalization Strategies
The primary route for synthesizing this compound involves the functionalization of the benzylic position of a 3-methyl-6-chloropyridine derivative. This is typically achieved via a nucleophilic substitution reaction where a hydroxylamine derivative acts as the nucleophile, attacking the electrophilic benzylic carbon of a (6-chloropyridin-3-yl)methyl precursor.
The most common precursor is 3-(chloromethyl)-6-chloropyridine , which is readily prepared from more accessible starting materials. The hydroxylamine nucleophile can be used directly or in a protected form to prevent undesired side reactions, such as N-alkylation. Common protected forms include N-hydroxyphthalimide or acetone (B3395972) oxime. The reaction sequence is generally as follows:
Alkylation : A protected hydroxylamine, such as N-hydroxyphthalimide, is deprotonated with a suitable base to form an anion. This anion then displaces the chloride from 3-(chloromethyl)-6-chloropyridine to form an O-alkylated intermediate, N-[[(6-Chloro-3-pyridinyl)methyl]oxy]phthalimide.
Deprotection : The intermediate is then treated with a reagent like hydrazine (B178648) or a strong acid to cleave the protecting group, liberating the desired this compound.
This strategy leverages the reactivity of the benzylic position, which is activated towards nucleophilic attack.
Convergent and Linear Synthesis Strategies
The synthesis of this compound can be approached through both convergent and linear strategies, with the former being significantly more common and efficient.
The efficiency of the O-alkylation reaction is highly dependent on the chosen reaction conditions and reagents. Key parameters that are frequently optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile.
Base : A variety of inorganic and organic bases can be employed to deprotonate the hydroxylamine derivative. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and triethylamine (B128534) (Et₃N). The strength and solubility of the base can influence reaction rates and selectivity.
Solvent : Polar aproc solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone are frequently used as they effectively solvate the nucleophile and support the Sₙ2 reaction mechanism.
Leaving Group : The reactivity of the electrophile is significantly affected by the leaving group at the benzylic position. The general reactivity trend is I > Br > Cl. While 3-(chloromethyl)-6-chloropyridine is often used due to the accessibility of starting materials, converting it to the corresponding bromomethyl or iodomethyl derivative can lead to higher yields and faster reaction times. google.com
Catalysts : In some instances, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) are used, particularly in biphasic or aqueous systems, to facilitate the reaction between the nucleophile and the electrophile. google.com
| Parameter | Condition/Reagent | Effect on Reaction | Reference Example |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | High polarity, good for dissolving reagents, promotes Sₙ2. | Alkylation of N-Boc-hydroxylamine. jocpr.comresearchgate.net |
| Acetone | Good solvent, allows for easy workup, often used with K₂CO₃. | O-alkylation of 2-pyridones. chemicalbook.com | |
| Acetonitrile (MeCN) | Effective polar aprotic solvent for substitution reactions. | Synthesis of O-alkylated pyrimidines. google.com | |
| Base | Potassium Carbonate (K₂CO₃) | Mild, commonly used, effective in polar aprotic solvents. | One-pot synthesis of oxime ethers. nih.gov |
| Sodium Hydride (NaH) | Strong base, ensures complete deprotonation of the nucleophile. | Alkylation of N-Boc-N-methylhydroxylamine. jocpr.comresearchgate.net | |
| Leaving Group | -Cl | Less reactive, may require harsher conditions or longer reaction times. | Common starting material. |
| -Br / -I | More reactive, leads to higher yields and faster reactions. | Yields of 80-87% observed for bromo/iodo derivatives vs. lower for chloro. google.com |
While specific, high-yield protocols for the title compound are proprietary or embedded within broader patents for final products like insecticides, data from analogous syntheses provide a clear indication of expected efficiencies. For instance, one-pot syntheses of related oxime ethers using potassium carbonate as the base in THF report yields in the range of 75% to 82%. nih.gov The alkylation of pyrimidinones (B12756618) with iodomethyl derivatives in refluxing acetone can achieve yields as high as 87%. google.com Conversely, a non-optimized synthesis of a similar compound, O-Methyl-N-(3-pyridylmethyl)hydroxylamine, resulted in a low yield, underscoring the importance of process optimization.
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| Pyrimidin-2(1H)-one + 4-(Iodomethyl)pyrimidine | K₂CO₃, Acetone, Reflux, 30 min | 87% | google.com |
| Pyrimidin-2(1H)-one + 4-(Bromomethyl)pyrimidine | K₂CO₃, MeCN, Reflux, 16 h | 80% | google.com |
| Cinnamaldehyde + NH₂OH·HCl + Alkyl Bromide | K₂CO₃, THF, 1 h | 75-82% | nih.gov |
| Benzaldehyde (B42025) + NH₂OH·HCl + Alkyl Halide | KOH, aq. DMSO, 80°C, 15-50 min | 80-96% | |
| 3-Pyridylmethyl chloride HCl + O-Methylhydroxylamine HCl | Et₃N, MeCN, 50°C, 15 h | Low (17% based on mass) |
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign protocols. This involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption, in line with the principles of green chemistry.
A key aspect of greening the synthesis of this compound is the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. Research into related alkylation reactions has demonstrated the feasibility of using water as a reaction medium, often in conjunction with a phase-transfer catalyst to overcome solubility issues. Solvent-free, or "dry media," reactions represent another significant advancement, where solid reactants are mixed and irradiated, eliminating the need for a solvent entirely. google.com
Furthermore, the use of safer, recyclable solvents like dimethyl carbonate (DMC) is being explored for O-alkylation reactions. Protecting-group strategies are also being refined to improve atom economy; for example, using acetone to form a ketoxime with hydroxylamine allows for the protection and subsequent deprotection (hydrolysis) in a cycle where acetone can be recovered. chemicalbook.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields, aligning with green chemistry principles by reducing energy consumption and reaction times. google.com For O-alkylation reactions, microwave irradiation can dramatically shorten reaction times from several hours under conventional heating to just a few minutes or even seconds.
These rapid, high-yield reactions are often performed in aqueous media or under solvent-free conditions, further enhancing their environmental credentials. google.com The combination of microwave heating with phase-transfer catalysis in water has proven to be a particularly effective and green method for synthesizing ethers.
| Reaction | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| O-Alkylation of 3-Hydroxychromone | Conventional | Water, TBAB, Na₂CO₃, Reflux | 20 min | 85% | |
| Microwave | Water, TBAB, Na₂CO₃, 600 W | 15 sec | 92% | ||
| O-Alkylation of Salicylamide | Conventional | Solvent-free, TBAB, K₂CO₃, 80°C | 15 min | 79% | |
| Microwave | Solvent-free, TBAB, K₂CO₃ | 90 sec | 92% | ||
| N-Alkylation of Benzanilide | Conventional | Toluene, Reflux | Hours | ~70% | google.com |
| Microwave | Solvent-free, PTC | 115 sec | 92% |
Development of Sustainable Synthetic Protocols
Catalytic Approaches in Synthesis
The synthesis of O-substituted hydroxylamines, including this compound, can be facilitated and optimized through various catalytic approaches. These methods offer advantages in terms of reaction efficiency, selectivity, and milder reaction conditions compared to non-catalytic routes. Transition-metal catalysis, in particular, has been a focal point of research in the formation of C-O bonds in hydroxylamine derivatives.
Palladium-catalyzed reactions, for instance, have demonstrated utility in the O-arylation of hydroxylamine equivalents with aryl halides, suggesting their potential applicability in analogous O-alkylation reactions. prepchem.com Such methods could provide a direct route to the target compound from a suitable precursor. Another significant area of investigation involves the use of copper catalysts. Copper-catalyzed cross-dehydrogenative coupling reactions have been developed for the synthesis of N-hydroxyphthalimide (NHPI) esters, which are precursors to O-substituted hydroxylamines. organic-chemistry.org
Organocatalysis also presents a promising avenue. For example, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst has been reported for the facile esterification of oximes, a related class of compounds. organic-chemistry.org While not a direct synthesis of the target hydroxylamine, this indicates the potential for organocatalysts to promote related transformations. The exploration of different catalytic systems is crucial for developing more efficient and sustainable synthetic routes.
A proposed catalytic cycle for a generic palladium-catalyzed O-alkylation of a protected hydroxylamine with a pyridyl methyl halide is depicted below. This hypothetical cycle is based on established palladium-catalyzed cross-coupling reactions.
| Step | Description |
| 1. Oxidative Addition | The active Pd(0) catalyst undergoes oxidative addition with the alkylating agent, (6-chloropyridin-3-yl)methyl halide, to form a Pd(II) intermediate. |
| 2. Ligand Exchange | The protected hydroxylamine coordinates to the palladium center, displacing a ligand. |
| 3. Reductive Elimination | The desired C-O bond is formed through reductive elimination, yielding the O-alkylated hydroxylamine product and regenerating the Pd(0) catalyst. |
Scale-Up Considerations for Academic Research
Transitioning a synthetic procedure from a laboratory bench scale to a larger, pilot-plant or industrial scale presents a unique set of challenges and considerations, even within an academic research context. For the synthesis of this compound, several key factors must be addressed to ensure safety, efficiency, and reproducibility.
One of the foremost considerations in scaling up the synthesis of pyridine derivatives is the adoption of modern process technologies. organic-chemistry.org Continuous flow chemistry, utilizing microreactors, has emerged as a significantly safer, greener, and more efficient alternative to traditional batch processing. organic-chemistry.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing exothermic reactions and improving product purity. organic-chemistry.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, mitigating risks associated with thermal runaways. organic-chemistry.org
The choice of solvents and reagents also becomes critically important on a larger scale. Solvents that are effective at the lab scale, such as dipolar aprotic solvents like DMF or DMAc, are often avoided in larger-scale operations due to concerns over toxicity and disposal. acsgcipr.org The selection of greener, more sustainable solvents is a key aspect of modern process development. acsgcipr.org Similarly, the stoichiometry of reagents must be carefully optimized to minimize waste and avoid the use of large excesses of any particular reactant. acsgcipr.org
For the proposed synthesis of this compound, which may involve intermediates that are potentially hazardous or thermally unstable, a continuous flow setup would be highly beneficial. The table below outlines a comparison of batch versus flow chemistry for a hypothetical nucleophilic substitution step in the synthesis.
| Parameter | Batch Reactor | Continuous Flow Microreactor |
| Heat Transfer | Less efficient, potential for localized hot spots | Highly efficient, precise temperature control |
| Safety | Higher risk with exothermic reactions and hazardous materials | Inherently safer due to small reaction volumes at any given time |
| Scalability | Often requires re-optimization of reaction conditions | Linear scalability by running the reactor for longer periods or using multiple reactors in parallel |
| Product Purity | May be lower due to longer reaction times and side reactions | Often higher due to precise control over reaction parameters and shorter residence times |
In an academic setting, investigating the transition of a synthetic route to a continuous flow process can provide valuable insights into the practical aspects of chemical synthesis and process development. researchgate.net
Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS) in Mechanistic and Derivatization Studies
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental formula of a compound with high accuracy. By measuring the exact mass of the molecular ion to several decimal places, it is possible to calculate a unique elemental composition. For O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine (C₆H₇ClN₂O), HRMS would be used to confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is also invaluable in derivatization studies to confirm the elemental composition of the resulting products. Currently, there is no publicly available HRMS data for this specific compound.
Table 3: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass |
| C₆H₇³⁵ClN₂O | [M+H]⁺ | 159.0325 |
| C₆H₇³⁷ClN₂O | [M+H]⁺ | 161.0296 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of this pattern allows for the confirmation of its proposed structure.
The fragmentation of this compound would be expected to proceed through several key pathways based on its functional groups. The molecular ion peak (M+) would confirm the compound's molecular weight. Key fragmentation processes would likely include:
Alpha-Cleavage: The bond adjacent to the ether oxygen is a likely point of initial cleavage, a common fragmentation pathway for ethers. miamioh.edu This could result in the formation of a stable chloropyridinylmethyl cation.
Pyridine (B92270) Ring Fragmentation: The 6-chloropyridine ring can undergo characteristic fragmentation, including the loss of the chlorine atom or cleavage of the ring itself.
Cleavage of the N-O Bond: The hydroxylamine (B1172632) moiety's N-O bond is relatively weak and can cleave, leading to distinct fragments.
A hypothetical fragmentation pattern is detailed in the table below.
| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |
| 158/160 | [C₆H₇ClN₂O]⁺ (Molecular Ion) | Confirms the molecular weight, with the isotopic pattern indicating one chlorine atom. |
| 126/128 | [C₆H₆ClN]⁺ | Loss of the -ONH₂ group via cleavage of the C-O bond. |
| 91 | [C₅H₄N]⁺ | Loss of HCl from the [C₆H₆ClN]⁺ fragment. |
| 33 | [ONH₂]⁺ | Represents the hydroxylamine moiety. |
This table is based on theoretical fragmentation principles; experimental data is required for definitive confirmation.
Tandem Mass Spectrometry (MS/MS) for Elucidating Derivatization Pathways
Tandem mass spectrometry (MS/MS) is an indispensable technique for studying the reaction pathways of derivatized molecules. nih.gov For a compound like this compound, the hydroxylamine group may require derivatization to enhance its detectability in certain analytical methods, such as HPLC-UV or GC. researchgate.netresearchgate.net
The process involves reacting the parent compound with a derivatizing agent, such as benzaldehyde (B42025) or Dansyl Chloride, to form a more stable or chromophoric product. researchgate.netbiomedgrid.com MS/MS can then be used to confirm the structure of this new derivative and thus elucidate the reaction pathway.
The methodology involves:
Precursor Ion Selection: In the first mass spectrometer, the molecular ion of the derivatized compound is isolated from all other ions.
Collision-Induced Dissociation (CID): The selected precursor ion is passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This imparts energy to the ion, causing it to fragment.
Product Ion Analysis: The resulting fragment ions (product ions) are analyzed in the second mass spectrometer.
By analyzing the product ions, researchers can confirm that the derivatizing agent has attached to the intended functional group (the hydroxylamine moiety). For instance, if benzaldehyde is used to form an oxime derivative, the MS/MS spectrum would show fragments corresponding to both the chloropyridinylmethyl portion and the benzaldoxime (B1666162) portion, confirming the successful derivatization at the hydroxylamine nitrogen. biomedgrid.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. For this compound, IR spectroscopy can confirm the presence of its key structural components.
The expected characteristic absorption bands for the compound are summarized below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| N-H (Amine) | Stretch | 3300 - 3500 | Confirms the presence of the -NH₂ group. |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Indicates the C-H bonds on the pyridine ring. |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Corresponds to the methylene (B1212753) (-CH₂-) group. |
| C=N, C=C (Pyridine Ring) | Stretch | 1400 - 1600 | Characteristic absorptions for the aromatic pyridine ring. |
| C-O (Ether) | Stretch | 1050 - 1250 | Confirms the ether linkage (-CH₂-O-). |
| N-O (Hydroxylamine) | Stretch | 900 - 1000 | Indicates the presence of the hydroxylamine moiety. |
| C-Cl (Aryl Halide) | Stretch | 1000 - 1100 | Confirms the chlorine substituent on the pyridine ring. |
This table presents typical wavenumber ranges for the indicated functional groups.
X-ray Diffraction (XRD) for Solid-State Structural Characterization
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD analysis can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While specific XRD data for this compound is not publicly available, analysis of structurally related compounds, such as (E)-N-[(6-Chloropyridin-3-yl)methyl]-N-cyano-N-methylacetamidine, demonstrates the power of this technique. researchgate.net For such a compound, XRD reveals the exact conformation of the molecule and how it packs into a crystal lattice, often stabilized by intermolecular interactions. researchgate.net
For this compound, an XRD analysis would be expected to:
Determine Molecular Geometry: Precisely measure the bond lengths and angles of the chloropyridine ring, the ether linkage, and the hydroxylamine group.
Identify Intermolecular Forces: The hydroxylamine group is capable of acting as both a hydrogen bond donor and acceptor. XRD would reveal how these hydrogen bonds and other van der Waals forces direct the packing of molecules in the solid state.
Confirm Absolute Configuration: In the case of chiral molecules, XRD can determine the absolute stereochemistry.
In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be used to characterize the bulk material, identify different crystalline forms (polymorphs), and assess material purity. mdpi.com
Chromatographic Methods for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds and for quantifying impurities. Due to the presence of the hydroxylamine group, which lacks a strong UV chromophore, a pre-column derivatization step is often necessary for sensitive detection. biomedgrid.comasianjpr.comhumanjournals.com
A robust Reverse-Phase HPLC (RP-HPLC) method can be developed for the analysis of this compound. A hypothetical method, based on established procedures for similar analytes, would involve derivatization with an agent like benzaldehyde to form a stable, UV-active oxime. biomedgrid.comhumanjournals.com
The key parameters for such a method are outlined in the table below.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. humanjournals.com |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH ~2.5) | Buffers the mobile phase to ensure consistent ionization state and peak shape. humanjournals.com |
| Mobile Phase B | Acetonitrile (B52724) | The organic modifier used to elute the compound from the non-polar stationary phase. orientjchem.org |
| Elution Mode | Gradient | Allows for efficient elution of the analyte while separating it from potential impurities with different polarities. humanjournals.com |
| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation efficiency and reasonable run times. |
| Column Temperature | 40 °C | Ensures reproducibility and can improve peak shape. asianjpr.com |
| Detection | UV at ~252 nm | Wavelength suitable for detecting the derivatized pyridine ring structure. asianjpr.com |
| Derivatizing Agent | Benzaldehyde | Reacts with the hydroxylamine to form a stable benzaldoxime derivative with strong UV absorbance. biomedgrid.com |
This method would need to be fully validated according to ICH guidelines to ensure it is specific, sensitive, linear, accurate, and precise for its intended purpose of purity assessment. asianjpr.comorientjchem.org
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the ideal technique for identifying and quantifying volatile byproducts that may be present from the synthesis of this compound. nih.gov These byproducts could include unreacted starting materials, residual solvents, or small molecules formed through side reactions.
The compound itself is likely not volatile enough for direct GC analysis without derivatization. However, GC-MS is invaluable for monitoring the reaction mixture for volatile impurities. The analysis involves separating compounds in a heated column based on their boiling points and interactions with the stationary phase, followed by detection and identification by mass spectrometry. researchgate.net
Potential volatile byproducts and the rationale for using GC-MS are listed below.
| Potential Volatile Byproduct | Origin | Rationale for GC-MS Analysis |
| 3-Picoline (3-methylpyridine) | Impurity in starting material or degradation product | Volatile and readily separable by GC. MS provides definitive identification. |
| Pyridine | Degradation product or solvent | Highly volatile; GC is the standard method for its detection. |
| Synthesis Solvents (e.g., Toluene, THF) | Residual from reaction or purification | GC with a Flame Ionization Detector (FID) or MS is a standard method for residual solvent analysis in pharmaceutical products. |
| Small Chlorinated Compounds | Byproducts from reactions involving the chloro-group | GC-MS is highly sensitive for detecting and identifying a wide range of volatile organic compounds. researchgate.net |
A typical GC-MS method would utilize a capillary column (e.g., DB-5ms) with a temperature gradient to separate compounds over a range of boiling points. The mass spectrometer would then generate spectra for each eluting peak, allowing for identification by comparison to spectral libraries.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC/HRMS) for Complex Mixture Analysis
Liquid Chromatography-High-Resolution Mass Spectrometry (LC/HRMS) stands as a powerful and indispensable analytical technique for the comprehensive analysis of complex mixtures containing this compound. This advanced methodology combines the superior separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, enabling the precise identification, characterization, and quantification of the target compound, its related impurities, and potential degradation products, even in intricate sample matrices. The application of LC/HRMS is particularly crucial for ensuring the purity and quality of chemical intermediates and for studying metabolic or environmental fate.
The structural core of this compound is shared with several commercially significant compounds, such as neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid (B1664982). Consequently, the analytical methodologies developed for these related compounds provide a robust framework for the analysis of this compound. researchtrends.netpsu.edu High-resolution mass spectrometry, often employing Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of elemental compositions of detected ions with a high degree of confidence, which is instrumental in the structural elucidation of unknown compounds within a sample. ijpras.com
In a typical LC/HRMS workflow for the analysis of a complex mixture containing this compound, the sample is first subjected to chromatographic separation, usually on a reversed-phase column (e.g., C18). nih.gov A gradient elution with a mobile phase consisting of acidified water (often with formic acid) and an organic solvent like acetonitrile or methanol (B129727) is commonly employed to achieve optimal separation of components with varying polarities. researchtrends.netnih.gov
Following separation, the eluent is introduced into the high-resolution mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is generally the preferred ionization technique for this class of compounds, as the pyridinic nitrogen is readily protonated. researchtrends.net The mass spectrometer then acquires full-scan high-resolution mass spectra, allowing for the detection of the protonated molecule of this compound, [M+H]⁺, and other co-eluting species.
For structural confirmation and the identification of impurities or degradation products, tandem mass spectrometry (MS/MS) experiments are conducted. researchgate.net In these experiments, the precursor ion of interest (e.g., the [M+H]⁺ of the target compound) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The high-resolution measurement of these fragment ions provides valuable structural information.
Detailed Research Findings
While specific research focusing exclusively on the LC/HRMS analysis of complex mixtures of this compound is not extensively published, data from structurally analogous compounds can be used to predict its behavior and to develop analytical methods. For instance, the fragmentation of the (6-chloropyridin-3-yl)methyl moiety is a well-characterized pathway.
Below are illustrative data tables representing the expected outcomes of an LC/HRMS analysis of a hypothetical complex mixture containing this compound and its potential impurities.
Table 1: Hypothesized LC/HRMS Parameters for the Analysis of this compound
| Parameter | Value |
| LC System | UHPLC System |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | ESI Positive |
| Scan Range (m/z) | 50 - 500 |
| Resolution | > 60,000 FWHM |
| Data Acquisition | Full Scan and Data-Dependent MS/MS |
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound and Potential Related Compounds
| Compound Name | Chemical Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) | Retention Time (min) |
| This compound | C₆H₇ClN₂O | 159.0320 | 159.0318 | -1.26 | 4.5 |
| 6-Chloropyridin-3-yl)methanol | C₆H₆ClNO | 144.0211 | 144.0209 | -1.39 | 5.2 |
| 6-Chloronicotinaldehyde | C₆H₄ClNO | 142.0054 | 142.0052 | -1.41 | 6.1 |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 158.0003 | 157.9999 | -2.53 | 3.8 |
Table 3: Anticipated High-Resolution MS/MS Fragmentation Data for this compound ([M+H]⁺ = 159.0320)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Formula |
| 159.0320 | 126.0105 | [C₆H₅ClN]⁺ |
| 159.0320 | 90.0182 | [C₅H₄N]⁺ |
| 126.0105 | 99.9949 | [C₅H₃Cl]⁺ |
The fragmentation pattern detailed in Table 3 would be critical for the unequivocal identification of this compound in a complex sample. The primary fragmentation would likely involve the cleavage of the N-O bond, leading to the formation of the stable (6-chloropyridin-3-yl)methyl cation at m/z 126.0105. Further fragmentation of this ion would provide additional structural confirmation.
Computational Chemistry and Theoretical Studies of the Compound
Theoretical Investigations of Reaction Mechanisms
The elucidation of reaction mechanisms through computational chemistry provides deep insights into the transformation of molecules. This involves mapping the entire reaction pathway and identifying key energetic milestones. For O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine, such detailed mechanistic studies are absent from the available literature.
Transition State Characterization and Activation Energy Calculations
The characterization of transition states and the calculation of activation energies are fundamental to understanding the kinetics of a chemical reaction. This data quantifies the energy barrier that must be overcome for a reaction to proceed. No specific transition state structures or activation energy values for reactions involving this compound have been published.
Reaction Pathway Elucidation and Energetic Profiles
Mapping the complete reaction pathway, including the energies of reactants, intermediates, transition states, and products, provides a comprehensive energetic profile of a reaction. Such profiles are essential for understanding the feasibility and spontaneity of a chemical process. Theoretical studies elucidating these pathways for this compound are not currently available.
Role of Solvation Models in Mechanistic Predictions
Solvation models are critical in computational chemistry for accurately predicting reaction mechanisms and pathways in a solution phase. For pyridine (B92270) derivatives, both implicit and explicit solvation models are employed to account for the solvent's effect on the molecule's behavior. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating the electrostatic interactions between the solute and the solvent.
Explicit solvation models, on the other hand, involve including individual solvent molecules in the calculation, offering a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. The choice of the solvation model can significantly influence the predicted energy barriers and reaction intermediates, making it a crucial parameter in mechanistic studies of reactions involving this compound. The accurate prediction of how the solvent stabilizes or destabilizes reactants, transition states, and products is paramount for understanding the kinetics and thermodynamics of chemical transformations.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. DFT calculations have been shown to be effective in predicting the vibrational frequencies (IR and Raman spectra) for complex molecules incorporating the (6-chloropyridin-3-yl)methyl group. nih.gov The predicted vibrational frequencies, after appropriate scaling, typically show good agreement with experimental spectra, aiding in the assignment of vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to provide further structural confirmation. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects.
Table 1: Predicted vs. Experimental Spectroscopic Data for a Related Compound
| Spectroscopic Data | Predicted Value (DFT/B3LYP) | Experimental Value |
| IR Frequency (cm⁻¹) | ||
| C=N stretch | 1650 | 1645 |
| C-Cl stretch | 780 | 775 |
| ¹H NMR (ppm) | ||
| Pyridine H | 7.5-8.5 | 7.4-8.6 |
| Methylene (B1212753) CH₂ | 4.8 | 4.7 |
| ¹³C NMR (ppm) | ||
| Pyridine C | 120-150 | 122-152 |
| Methylene C | 70 | 68 |
Note: The data presented is illustrative and based on studies of structurally related compounds containing the (6-chloropyridin-3-yl)methyl moiety. nih.gov
Conformational Analysis and Intermolecular Interactions
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, including the C-C bond connecting the pyridine ring to the methylene group, the C-O bond, and the O-N bond. The rotation around these bonds gives rise to different conformers with varying energies.
Computational methods can be used to map the potential energy surface by systematically rotating these bonds, thereby identifying the most stable (lowest energy) conformations. For instance, in a crystal structure of a complex derivative, the dihedral angle between the mean planes of the pyridine ring and an adjacent ring system was found to be 22.63 (2)°. nih.gov This provides insight into the preferred spatial arrangement of the chloropyridine moiety relative to other parts of a molecule.
Table 2: Key Torsional Angles and Potential Intermolecular Interactions
| Parameter | Description | Predicted/Observed Value |
| Torsional Angles | ||
| C(2)-C(3)-C(methylene)-O | Defines the orientation of the methylene group relative to the pyridine ring. | Varies with conformation |
| C(3)-C(methylene)-O-N | Defines the orientation of the hydroxylamine (B1172632) group. | Varies with conformation |
| Intermolecular Interactions | ||
| Hydrogen Bonding | Potential for N-H···N(pyridine) or O-H···N(pyridine) interactions. | Dependent on crystal packing |
| π-π Stacking | Interaction between pyridine rings of neighboring molecules. | Dependent on crystal packing |
Note: Specific values for this compound require a dedicated computational study. The dihedral angle mentioned is from a related, more complex molecule. nih.gov
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Hydroxylamine (B1172632) Functionality
The hydroxylamine group (-O-NH₂) is a versatile functional group characterized by the presence of two adjacent heteroatoms, oxygen and nitrogen, both possessing lone pairs of electrons. This arrangement imparts a rich and varied reactivity profile to the molecule.
The hydroxylamine moiety in O-alkylhydroxylamines can act as a bidentate nucleophile, with both the nitrogen and oxygen atoms capable of participating in nucleophilic reactions. The specific site of reaction is often dictated by the nature of the electrophile and the reaction conditions.
N-Nucleophilicity: The nitrogen atom, being less electronegative than oxygen, is generally the more nucleophilic center. It readily reacts with a variety of electrophiles, such as aldehydes and ketones, to form oximes. This reactivity is a cornerstone of hydroxylamine chemistry.
O-Nucleophilicity: While the nitrogen is typically more reactive, the oxygen atom can also act as a nucleophile, particularly when the nitrogen's nucleophilicity is sterically hindered or electronically diminished. organic-chemistry.org For instance, in the presence of strong bases, the oxygen can be deprotonated to form an alkoxide-like species, enhancing its nucleophilicity for reactions like O-alkylation. Studies on benzothiazole-2-sulfonamides have shown that hydroxylamine can act as an oxygen nucleophile, leading to the substitution of a sulfonamide group. nih.gov
| Electrophile | Predominant Nucleophilic Center | Resulting Product Type |
| Aldehydes/Ketones | Nitrogen | Oxime |
| Alkyl Halides | Nitrogen (typically) | N-alkylated hydroxylamine |
| Acyl Chlorides | Nitrogen | N-acylated hydroxylamine |
| Sulfonyl Chlorides | Nitrogen | N-sulfonylated hydroxylamine |
The nitrogen atom in the hydroxylamine group exists in a -1 oxidation state, intermediate between ammonia (B1221849) (-3) and dinitrogen (0). This allows it to undergo both oxidation and reduction.
Oxidation: Mild oxidizing agents can convert the hydroxylamine functionality into various products. The specific outcome depends on the reagent and reaction conditions. Common transformations include oxidation to nitroso compounds or oximes. Stronger oxidizing agents can lead to the formation of nitro compounds or even cleavage of the N-O bond.
Reduction: Conversely, the hydroxylamine group can be reduced. Catalytic hydrogenation (e.g., using H₂/Pd) or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the N-O bond to yield the corresponding amine (aminomethylpyridine derivative) and alcohol. leah4sci.com Softer reducing agents, such as sodium borohydride, are generally less effective for this transformation. leah4sci.com
| Reagent Type | Transformation | Typical Product(s) |
| Mild Oxidizing Agent (e.g., PCC) | Oxidation | Nitroso compounds, Oximes |
| Strong Oxidizing Agent (e.g., KMnO₄) | Oxidation | Nitro compounds, Cleavage products |
| Strong Reducing Agent (e.g., LiAlH₄) | Reduction | Amine and Alcohol (from N-O bond cleavage) |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction | Amine and Alcohol (from N-O bond cleavage) |
The O-N bond in hydroxylamine derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis involves the cleavage of this bond, breaking the molecule into smaller components. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen atom of the hydroxylamine can be protonated. This makes the oxygen atom a better leaving group, facilitating nucleophilic attack by water at the adjacent carbon atom. The reaction proceeds through a series of protonation and elimination steps, ultimately leading to the cleavage of the C-O bond, yielding 6-chloro-3-pyridinemethanol and hydroxylamine. youtube.com
Base-Promoted Hydrolysis: Under basic conditions, the mechanism can change. While less common for O-alkylhydroxylamines compared to esters or amides, strong bases could potentially facilitate an elimination reaction or a nucleophilic attack on the carbon, though this pathway is generally less efficient than acid-catalyzed hydrolysis. youtube.com
The kinetics of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. Generally, the rate of hydrolysis increases at more extreme pH values (either highly acidic or highly basic). viu.ca
Reactivity of the 6-Chloropyridine Moiety
The 6-chloropyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom and the electron-withdrawing chlorine atom both decrease the electron density of the ring, significantly influencing its reactivity.
The electron-deficient nature of the pyridine (B92270) ring, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6), makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq This is a key reaction pathway for functionalizing halopyridines. youtube.com
In the case of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine, the chlorine atom is at the C6 position (ortho to the ring nitrogen), which is an activated site for SNAr. youtube.com A strong nucleophile can attack the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate (a Meisenheimer-like complex). nih.gov The aromaticity is then restored by the expulsion of the chloride ion, which is a good leaving group.
Common nucleophiles for this reaction include:
Amines
Alkoxides
Thiolates
Cyanide
The rate of SNAr reactions on chloropyridines is significantly faster than on corresponding chlorobenzenes due to the ring's activation by the nitrogen atom. rsc.org
| Nucleophile (Nu⁻) | Product of SNAr at C6 |
| R-NH₂ (Amine) | 6-Alkylamino- or 6-Arylamino-pyridine derivative |
| R-O⁻ (Alkoxide) | 6-Alkoxy- or 6-Aryloxy-pyridine derivative |
| R-S⁻ (Thiolate) | 6-Alkylthio- or 6-Arylthio-pyridine derivative |
| CN⁻ (Cyanide) | 6-Cyano-pyridine derivative |
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. wikipedia.org The ring nitrogen has several deactivating effects:
Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq
Protonation/Lewis Acid Coordination: In the acidic conditions often required for EAS (e.g., nitration, sulfonation), the lone pair on the nitrogen atom is readily protonated or coordinates to a Lewis acid catalyst. wikipedia.org This forms a pyridinium (B92312) ion, which is even more strongly deactivated due to the positive charge on the nitrogen.
If EAS were to occur, it would be expected to proceed at the C3 or C5 positions (meta to the nitrogen), as these positions are least deactivated. youtube.com In this specific molecule, the C3 position is already substituted. Therefore, any potential EAS would be directed to the C5 position. However, due to the strong deactivating effects of both the ring nitrogen and the chlorine atom, forcing conditions would be required, and yields would likely be low. Standard Friedel-Crafts reactions are generally not feasible on pyridine rings. wikipedia.org
Dearomatization Reactions of the Pyridine Ring System
The dearomatization of nitrogen-containing heterocycles like pyridine is a powerful strategy in organic synthesis, transforming flat, two-dimensional precursors into complex, three-dimensional alicyclic structures. nih.govacs.org For the pyridine ring in this compound, several dearomatization strategies applicable to pyridine derivatives are plausible. The reactivity of the ring is influenced by the electron-withdrawing chloro substituent, which enhances its electrophilicity.
One potential pathway involves the activation of the pyridine ring to form a pyridinium salt, which is then susceptible to nucleophilic attack. For instance, reaction with activating agents like bis-3,5-trifluorobenzyl chloride can increase the electron deficiency of the ring, facilitating subsequent reduction. nih.gov Another common method is the formation of an N-acylpyridinium salt, such as an N-carbomethoxypyridinium intermediate, followed by hydride reduction at the C2 or C4 position. nih.gov
Catalytic methods such as hydroboration and hydrosilylation also represent viable dearomatization pathways. nih.govacs.org Ruthenium-catalyzed hydroboration, for example, has been successfully applied to a range of 3-substituted pyridines to yield N-boryl-1,4-dihydropyridines. nih.gov Similarly, copper hydride-catalyzed hydrosilylation can achieve asymmetric 1,4-dearomatization. nih.govacs.org The specific regioselectivity of these reactions on this compound would be influenced by the steric and electronic properties of both the chloro and the methylhydroxylamine substituents.
Reactivity of the Benzylic Methylene (B1212753) Linker
The methylene group situated between the pyridine ring and the hydroxylamine moiety is a key site of reactivity. Its benzylic-like position makes it susceptible to various transformations, including radical reactions and functionalization.
The benzylic C-H bonds of the methylene linker are particularly prone to attack by radicals. Studies on the closely related compound acetamiprid (B1664982), which shares the (6-chloropyridin-3-yl)methyl core, demonstrate that hydroxyl radicals (HO•) readily react at this position. nih.gov The primary mechanism is a formal hydrogen transfer (FHT), where a hydrogen atom is abstracted from the benzylic carbon to form a stabilized radical intermediate. nih.gov
This reaction is environmentally significant as hydroxyl radicals are key oxidizing agents in atmospheric and aquatic systems. nih.gov The degradation of compounds containing this structural motif is often initiated by this hydrogen abstraction step. The resulting carbon-centered radical can then react further, typically with molecular oxygen, leading to a cascade of reactions and the formation of various degradation products. nih.gov
The susceptibility of the benzylic position to radical attack directly enables its functionalization. Following hydrogen abstraction, the resulting radical intermediate can be trapped by various species. In the presence of oxygen and water, this process can lead to the introduction of a hydroxyl group at the benzylic carbon. nih.gov For example, the reaction of acetamiprid with hydroxyl radicals has been shown to yield hydroxylated metabolites, such as (E)-N-(6-chloropyridin-3-yl(hydroxy)methyl)-N′-cyano-N-methylacetimidamide. nih.gov This suggests that this compound could undergo similar oxidative functionalization to form O-[(6-chloropyridin-3-yl)(hydroxy)methyl]hydroxylamine under appropriate conditions.
Kinetic Studies of Reaction Rates and Mechanisms
Kinetic studies provide quantitative insight into the reaction pathways of this compound. While specific kinetic data for this exact molecule is not extensively documented, valuable information can be drawn from studies of its core structures.
The kinetics of reactions involving the hydroxylamine functional group are known to be pH-dependent. rsc.orgrsc.org For instance, the reaction of hydroxylamine with cytosine derivatives involves terms that are both first- and second-order with respect to the amine concentration and proceeds predominantly via the protonated form of the pyrimidine (B1678525) base. rsc.org This highlights the nucleophilic character of the hydroxylamine group and its sensitivity to the reaction medium's acidity. Theoretical studies on the reaction of hydroxylamine with methyl iodide support a bimolecular nucleophilic displacement (SN2) mechanism. researchgate.net
| Reaction Medium | Rate Constant (k) (M⁻¹ s⁻¹) | Predominant Mechanism | Contribution (%) |
|---|---|---|---|
| Gas Phase | 1.25 × 10⁹ | Formal Hydrogen Transfer (FHT) | >99.9 |
| Aqueous Medium | 2.10 × 10⁹ | Formal Hydrogen Transfer (FHT) | >99.9 |
| Lipidic Medium (Pentyl Ethanoate) | 1.63 × 10⁸ | Formal Hydrogen Transfer (FHT) | >95.1 |
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. For reactions involving this compound, several key intermediates can be proposed based on its structure and the reactivity of analogous compounds.
In the context of dearomatization reactions, the formation of pyridinium salts is a critical intermediate step. nih.gov As previously mentioned, N-acylation or N-alkylation of the pyridine nitrogen would generate an activated pyridinium intermediate, which is the species that undergoes nucleophilic attack by a hydride source or other nucleophiles. nih.gov
For radical-mediated reactions, the primary intermediate is the benzylic radical formed by hydrogen abstraction from the methylene linker. nih.gov This radical is stabilized by resonance with the electron-deficient pyridine ring. Its formation is the precursor to subsequent oxidation products. The detection of hydroxylated products in studies of similar compounds provides strong evidence for the existence of this carbon-centered radical intermediate. nih.gov
Chemical Transformations and Derivatization Strategies
Derivatization via the Hydroxylamine (B1172632) Functionality
The hydroxylamine group (-ONH₂) is a potent nucleophile and can readily react with various electrophiles, providing a primary route for the synthesis of new analogues.
Formation of Oximes and Oxime Ethers
The reaction of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine with aldehydes or ketones results in the formation of the corresponding oximes. This condensation reaction is a well-established method for forming a C=N double bond. acs.orgresearchgate.net The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration, to yield the oxime. These reactions are typically carried out in a protic solvent like ethanol (B145695), sometimes with acid or base catalysis to facilitate the process. researchgate.net
The resulting oximes can be further derivatized to form oxime ethers through alkylation of the oxygen atom. nih.gov However, as the starting material is already an O-substituted hydroxylamine, the primary product of condensation is an O-substituted oxime, commonly referred to as an oxime ether. This one-step process directly yields compounds with the general structure RR'C=N-O-CH₂-(6-chloropyridin-3-yl). A typical one-pot synthesis involves reacting the hydroxylamine hydrochloride, an aldehyde or ketone, and an alkylating agent in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Aldehyde (R-CHO) | O-Substituted Aldoxime | Refluxing ethanol or methanol (B129727) |
| This compound | Ketone (R-CO-R') | O-Substituted Ketoxime | Refluxing ethanol or methanol |
Table 1: Synthesis of O-Substituted Oximes
Amide and Carbamate Formation
The nitrogen atom of this compound can act as a nucleophile, reacting with acylating agents to form N-alkoxyamides or with chloroformates and related reagents to yield N-alkoxycarbamates.
Amide Formation: The reaction with an acylating agent, such as an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O), leads to the formation of an N-alkoxyamide, also known as an N-acyl-O-alkylhydroxylamine. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride).
Carbamate Formation: Similarly, N-alkoxycarbamates can be synthesized. A common method involves the reaction of the hydroxylamine derivative with a chloroformate (R-O-COCl) in the presence of a base to neutralize the HCl byproduct. wikipedia.org Another route is the reaction with an isocyanate (R-N=C=O), where the hydroxylamine nitrogen adds across the N=C bond. wikipedia.org These reactions provide a straightforward method to install a carbamoyl (B1232498) group on the nitrogen atom.
| Reagent | Product Class | General Structure |
| Acyl Chloride (R-COCl) | N-Alkoxyamide | (6-Cl-C₅H₃N)-CH₂-O-NH-C(=O)R |
| Acid Anhydride ((RCO)₂O) | N-Alkoxyamide | (6-Cl-C₅H₃N)-CH₂-O-NH-C(=O)R |
| Chloroformate (R-O-COCl) | N-Alkoxycarbamate | (6-Cl-C₅H₃N)-CH₂-O-NH-C(=O)OR |
| Isocyanate (R-N=C=O) | N-Alkoxyurea (Carbamate derivative) | (6-Cl-C₅H₃N)-CH₂-O-NH-C(=O)NHR |
Table 2: Amide and Carbamate Formation Reactions
Synthesis of Nitrones and Related Nitrogen-Containing Heterocycles
Condensation of this compound with aldehydes or ketones can also lead to the formation of nitrones, although this typically occurs with N-substituted hydroxylamines. nih.gov More relevantly, the resulting oxime ethers can be precursors to other heterocycles. However, a key reaction of nitrones, which can be formed from N-alkylhydroxylamines, is their participation in [3+2] cycloaddition reactions. nih.govacs.org
Nitrones act as 1,3-dipoles and react with various dipolarophiles (such as alkenes and alkynes) to generate five-membered nitrogen-containing heterocyclic rings. acs.org For instance, the reaction of a nitrone with an alkene yields an isoxazolidine (B1194047) ring. This cycloaddition is a powerful tool for constructing complex heterocyclic systems. While the direct formation of a nitrone from the title O-substituted hydroxylamine is not the primary pathway, its derivatives can be involved in such synthetically useful transformations. The direct oxidation of the hydroxylamine to a nitrone is also a common synthetic route, often employing mild oxidizing agents. nih.gov
Derivatization of the Pyridine (B92270) Ring
The substituted pyridine ring offers two main sites for further functionalization: the chlorine atom at the 6-position and the pyridine nitrogen atom.
Substitution at the Chlorine Atom
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of nucleophiles, particularly at the positions ortho and para to it (i.e., positions 2, 4, and 6). In this case, the chlorine at C-6 can be displaced by a variety of nucleophiles.
Common nucleophiles used for this transformation include amines, thiols, and alkoxides. bath.ac.uk The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, which can range from alcohols to polar aprotic solvents like DMF. bath.ac.uk This reaction provides a valuable method for introducing a wide array of functional groups onto the pyridine core, significantly diversifying the molecular structure.
| Nucleophile | Reagent Example | Product Type |
| Amine | R₂NH | 6-Amino-3-(aminoyloxymethyl)pyridine |
| Thiol | RSH | 6-Thio-3-(aminoyloxymethyl)pyridine |
| Alkoxide | RO⁻Na⁺ | 6-Alkoxy-3-(aminoyloxymethyl)pyridine |
Table 3: Nucleophilic Substitution at the Chlorine Atom
Pyridine N-Oxide Formation
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more electron-rich and modifying the regioselectivity of subsequent electrophilic substitution reactions. The oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.org
The formation of the N-oxide activates the pyridine ring towards further chemical modifications. For example, pyridine N-oxides can undergo photochemical rearrangement to afford C3-hydroxylated pyridines. organic-chemistry.org Additionally, the N-oxide group can direct electrophilic substitutions to the C4-position and can be subsequently removed by deoxygenation if desired. wikipedia.org
Advanced Functionalization through Multi-Component Reactions
Multi-component reactions (MCRs), which involve the combination of three or more reagents in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecular architectures. These reactions are advantageous for creating diverse chemical libraries for drug discovery and other applications. While specific MCRs involving this compound are not extensively documented, the reactivity of the hydroxylamine functional group suggests its potential participation in several established MCRs.
One such example is the Ugi four-component reaction, which typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. In a modified Ugi reaction, O-substituted hydroxylamines could potentially serve as the amine component, leading to novel scaffolds. The reaction mechanism initiates with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and a subsequent Mumm rearrangement to yield the final product.
Another relevant MCR is the Strecker reaction, which synthesizes α-amino acids from an aldehyde or ketone, ammonia (B1221849) or an amine, and cyanide. The hydroxylamine moiety could act as the amine source, leading to the formation of α-amino nitrile intermediates that can be further hydrolyzed.
A visible light-promoted multicomponent reaction has been developed for the synthesis of trisubstituted hydroxylamines from a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate. This reaction proceeds under mild conditions without the need for additional catalysts. Given the structural similarity, such a reaction could potentially be adapted for derivatives of this compound.
The table below illustrates a hypothetical multi-component reaction involving an O-substituted hydroxylamine.
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Potential Product Scaffold |
| O-substituted hydroxylamine | Aldehyde/Ketone | Isocyanide | Ugi-type Reaction | α-Acylamino Amide Derivative |
| O-substituted hydroxylamine | Aldehyde/Ketone | Cyanide Source | Strecker Synthesis | α-Amino Acid Derivative |
| Pyridine Derivative | β-Keto Ester | Aryldiazoacetate | Photochemical MCR | Trisubstituted Hydroxylamine |
Design and Synthesis of Chemically Modified Analogues for Specific Research Probes
The derivatization of this compound to create chemically modified analogues is a key strategy for developing specific research probes. These probes are instrumental in studying biological processes and identifying therapeutic targets.
The hydroxylamine group is particularly useful for bioconjugation, primarily through the formation of stable oxime linkages with aldehydes and ketones. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying biomolecules. The resulting oxime bond is significantly more stable than the corresponding hydrazone, which is advantageous for creating robust probes for biological assays. For instance, a research probe could be designed by linking this compound to a reporter molecule (e.g., a fluorophore) that contains an aldehyde or ketone functional group.
The pyridine ring in this compound also offers opportunities for modification. Pyridine-based structures are common in fluorescent probes designed for detecting specific analytes like metal ions or reactive oxygen species. For example, a fluorescent probe for hydrogen peroxide has been synthesized based on an imidazo[1,2-a]pyridine (B132010) fluorophore linked to a boronate ester as the reactive site. mdpi.com This design strategy could be adapted to create probes where the this compound scaffold is functionalized to detect specific biological targets.
Furthermore, O-alkylhydroxylamines have been investigated as rationally-designed, mechanism-based inhibitors of enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer. nih.gov Structure-activity relationship studies of O-benzylhydroxylamine derivatives revealed that substitutions on the aromatic ring, particularly with halogens, can enhance inhibitory potency. nih.gov This suggests that analogues of this compound could be synthesized and screened for inhibitory activity against various enzymes, serving as probes to elucidate their biological functions.
The synthesis of such analogues often involves standard organic chemistry transformations. For instance, the chlorine atom on the pyridine ring can be substituted via nucleophilic aromatic substitution to introduce a variety of functional groups. The hydroxylamine moiety can also be further alkylated or acylated to modulate the compound's physicochemical properties.
The following table summarizes potential strategies for designing research probes based on this compound.
| Probe Type | Design Strategy | Key Functional Group | Potential Application |
| Fluorescent Probe | Conjugation to a fluorophore via oxime linkage. | Hydroxylamine | Labeling and imaging of biomolecules. |
| Enzyme Inhibitor | Rational design based on enzyme's active site. | O-Alkylhydroxylamine | Studying enzyme function and kinetics. |
| Affinity-Based Probe | Immobilization on a solid support via the pyridine ring. | 6-Chloropyridine | Identifying binding partners of the molecule. |
Applications in Advanced Organic Synthesis
Utilization as a Synthetic Building Block for Complex Molecules
The structural framework of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine is frequently employed as a foundational element in the construction of more elaborate molecules, particularly in the synthesis of various heterocyclic systems and scaffolds designed for chemical biology research.
The "(6-Chloropyridin-3-yl)methyl" moiety is a key structural component in a variety of significant heterocyclic compounds. This structural unit is integral to the formation of several classes of heterocycles that are staples in medicinal and agricultural chemistry.
Imidazolidine Derivatives : The compound's structural backbone is found in imidazolidine-based molecules. For instance, 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is a known metabolite of the widely used neonicotinoid insecticide, Imidacloprid (B1192907). The synthesis of such derivatives highlights the utility of the chloropyridinylmethyl scaffold in constructing this five-membered heterocyclic ring system. nih.govsemanticscholar.orgijacskros.commdpi.com
Thiazoline and Thiazolidine Derivatives : This chemical framework is also a precursor to thiazoline and thiazolidine derivatives. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Research has detailed the synthesis of compounds like (Z)-N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide, another important neonicotinoid known as Thiacloprid (B134840). These syntheses demonstrate the successful incorporation of the O-[(6-Chloropyridin-3-yl)methyl] group into the thiazolidine ring structure.
Pyrimidine (B1678525) Derivatives : While direct synthesis from the title compound is less commonly documented, the broader class of hydroxylamines is instrumental in the synthesis of pyrimidine and purine derivatives. nih.govacs.org The reaction of hydroxylamine (B1172632) with pyrimidine bases can lead to the formation of N4-hydroxycytosines, showcasing the fundamental reactivity that enables the incorporation of hydroxylamine-derived functionalities into pyrimidine rings. rsc.org This established reactivity supports the potential of this compound as a precursor for novel substituted pyrimidines. nih.govresearchgate.netresearchgate.net
Table 1: Examples of Heterocyclic Systems Derived from the (6-Chloropyridin-3-yl)methyl Scaffold
| Heterocycle Class | Example Compound Name | Application/Significance |
| Imidazolidine | 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one | Metabolite of Imidacloprid |
| Thiazolidine | (Z)-N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | Active ingredient Thiacloprid |
| Pyrimidine | N4-Hydroxycytosine Derivatives | General class of compounds from hydroxylamine reactions |
The hydroxylamine functional group is a powerful tool for constructing molecular probes and scaffolds used in chemical biology to investigate complex biological systems.
O-alkylhydroxylamines, as a class, are recognized for their role in creating scaffolds with significant therapeutic potential. For example, O-alkylhydroxylamine derivatives have been rationally designed as potent and selective inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.govnih.gov Furthermore, research into N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has led to the discovery of a new family of compounds with selective and potent antibacterial activity, demonstrating the value of the pyridinyl-hydroxylamine core in developing novel antibiotics. nih.gov
The utility of hydroxylamines extends to bioconjugation. Methyl N,O-hydroxylamine has been used as a linker to modify fragments of bacterial peptidoglycan. These modified fragments serve as chemical probes to study the interactions between bacteria and the host's innate immune system, specifically with receptors like Nod2. nih.gov This approach is crucial for understanding diseases such as Crohn's disease and for developing new immunomodulators. nih.gov
Role in Cross-Coupling Reactions
O-alkylhydroxylamines are effective nucleophilic partners in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.
Palladium-Catalyzed Coupling : A significant advancement has been the development of palladium-catalyzed cross-coupling of hydroxylamines with a wide range of aryl bromides, chlorides, and iodides. nih.gov These reactions, often facilitated by specialized phosphine ligands such as BippyPhos, proceed under mild conditions to produce synthetically valuable N-arylhydroxylamine products in good to excellent yields. organic-chemistry.org This method offers substantial advantages over older techniques, including lower catalyst loadings, a broader substrate scope, and greater tolerance of sensitive functional groups. organic-chemistry.orgfrontierspecialtychemicals.com
Copper-Catalyzed Coupling : Copper catalysts are also highly effective for the N-arylation of hydroxylamines. Ullmann-type reactions using copper(I) iodide as a catalyst, 1,10-phenanthroline as a ligand, and a base like cesium carbonate enable the efficient coupling of hydroxylamines with aryl iodides. organic-chemistry.orgstrath.ac.uk This method is noted for its tolerance of a diverse array of functional groups, including nitro, keto, and ester groups. organic-chemistry.org Additionally, copper-catalyzed protocols have been developed for coupling hydroxylamine derivatives with boronic acids, providing an alternative, non-oxidative pathway to N-arylhydroxylamines. nih.govscholaris.caresearchgate.net
Table 2: Comparison of Cross-Coupling Methods for Hydroxylamines
| Catalyst System | Coupling Partner | Typical Conditions | Advantages |
| Palladium / BippyPhos | Aryl Bromides, Chlorides, Iodides | Toluene, 80°C, Cs₂CO₃ | Broad scope including chlorides, low catalyst loading organic-chemistry.org |
| Copper(I) Iodide / 1,10-Phenanthroline | Aryl Iodides | DMF, 80°C, Cs₂CO₃ | High functional group tolerance organic-chemistry.org |
| Copper(I) Sources | Boronic Acids, Organostannanes | Non-basic, non-oxidizing | Mild, chemoselective conditions nih.gov |
Application in Click Chemistry Methodologies and Bioorthogonal Reactions (if applicable to derivatives)
While the parent compound may not be directly used in click chemistry, its N,N-dialkyl derivatives have been identified as key reagents in a novel and powerful bioorthogonal reaction. nih.gov Bioorthogonal chemistry involves reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.govrsc.orgacs.org
Researchers have described a bioorthogonal retro-Cope elimination reaction between N,N-dialkylhydroxylamines and strained alkynes, such as cyclooctynes. nih.gov This reaction is exceptionally fast and highly regioselective. Its mechanism is distinct from the more common cycloaddition reactions used in bioorthogonal chemistry, which makes it "orthogonal" to them, allowing for simultaneous, independent labeling of multiple molecular targets within a living system. This hydroamination reaction expands the chemical biologist's toolkit, enabling sophisticated experiments in protein labeling, tracking, and the study of cellular dynamics. nih.gov
Development of Novel Reagents and Catalysts Utilizing the Compound's Structure
The inherent reactivity of the hydroxylamine motif has been leveraged to design and synthesize novel reagents for a variety of chemical transformations.
A family of new N-alkyl-hydroxylamine aminating reagents has been developed for use in iron-catalyzed reactions. chemrxiv.orgethz.ch These reagents enable the direct installation of medicinally relevant amine groups (like methylamine and morpholine) onto unactivated alkenes through processes such as aminochlorination and aminoazidation. ethz.ch The reactions are highly selective and proceed under mild conditions, highlighting the potential of these hydroxylamine-based reagents for discovering new amination reactions. chemrxiv.orgethz.ch The development of such reagents showcases how the fundamental structure of compounds like this compound can inspire the creation of next-generation synthetic tools.
Role in Fundamental Chemical Biology Research Molecular Mechanistic Focus
Investigation of Molecular Interactions with Biological Macromolecules
The (6-chloropyridin-3-yl)methyl group is the key pharmacophore in neonicotinoid compounds, which are potent agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org Consequently, this moiety has been the focus of extensive research to understand its molecular interactions with these and other biological macromolecules.
Ligand-Target Binding Studies at the Molecular Level (e.g., nicotinic acetylcholine receptors)
The primary biological target for compounds containing the (6-chloropyridin-3-yl)methyl moiety is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission. nih.gov Molecular-level binding studies have been conducted using acetylcholine-binding proteins (AChBPs), which are soluble, structural surrogates for the extracellular ligand-binding domain of nAChRs. acs.orgresearchgate.net
Crystal structures of AChBP in complex with neonicotinoids like imidacloprid (B1192907) reveal that the (6-chloropyridin-3-yl)methyl moiety plays a critical role in binding. The electronegative pharmacophore of the neonicotinoid nestles within the binding pocket at the interface of two protein subunits. researchgate.net Specific molecular interactions have been identified:
Aromatic Interactions: The pyridine (B92270) ring of the moiety engages in optimal interactions with aromatic side chains of amino acid residues within the receptor's "loop C," a flexible loop that largely envelops the ligand upon binding. researchgate.net
Hydrogen Bonding and Cation-π Interactions: Unlike cationic agonists like nicotine, which interact with residues such as Trp-147 and Tyr-93, the non-protonated neonicotinoid pharmacophore adopts an inverted orientation. researchtrends.net The unique electronic conjugation of the neonicotinoid system allows for specific interactions with residues like Tyr-188 in loop C. researchtrends.net
Determinants of Selectivity: The specific amino acid residues within the binding pocket determine the selectivity between insect and vertebrate nAChRs. For instance, basic residues in loop D and loop G of insect nAChRs have been identified as key determinants for the potent action of neonicotinoids. nih.gov
These studies collectively demonstrate that the (6-chloropyridin-3-yl)methyl group is a critical structural element that dictates the binding orientation and affinity of this class of molecules to nAChRs.
| Interacting Protein Region | Key Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| Loop C | Tyr-188, Cys-190/Ser-189, Tyr-195 | Aromatic stacking, van der Waals contacts | researchgate.netresearchtrends.net |
| Loop E | Met-116 | van der Waals contacts | researchtrends.net |
| Loop D / Loop G | Basic residues (e.g., Arg, Lys) | Electrostatic interactions, hydrogen bonding (determines selectivity) | nih.gov |
| Loop B | Trp-147 | Cation-π (with cationic nicotinoids, inverted for neonicotinoids) | researchtrends.net |
Mechanistic Probes for Enzyme Inhibition Studies (molecular mechanisms only)
A comprehensive review of the scientific literature did not yield specific research findings on the use of O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine as a mechanistic probe for enzyme inhibition studies. While the metabolism of compounds containing the (6-chloropyridin-3-yl)methyl moiety by enzymes such as Cytochrome P450s and aldehyde oxidase is documented, these studies focus on the metabolic fate of the compounds rather than using the compound itself as a tool to elucidate the molecular mechanism of enzyme inhibition. nih.govresearchgate.net
Use as a Chemical Probe for Illuminating Biological Pathways
Chemical probes are essential tools for dissecting biological pathways. researchgate.net The reactive hydroxylamine (B1172632) group and the specific binding properties of the (6-chloropyridin-3-yl)methyl moiety make this scaffold suitable for the development of such probes.
Derivatization for Enhanced Analytical Detection in Biological Matrices
A comprehensive search of the scientific literature did not identify specific studies describing the derivatization of this compound for the purpose of enhanced analytical detection in biological matrices. Modern analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are typically sensitive enough to detect neonicotinoids and their metabolites directly in biological samples like urine or honey without the need for chemical derivatization. researchgate.netresearchtrends.netresearchgate.net General derivatization strategies for amines and hydroxylamines exist, often involving reagents that add a fluorescent or UV-absorbing tag, but their specific application to this compound has not been reported. nih.govmdpi.com
Application in Affinity Labeling and Target Identification (non-clinical context)
The (6-chloropyridin-3-yl)methyl scaffold is a key component in the design of photoaffinity probes for target identification. acs.orgresearchtrends.net Photoaffinity labeling (PAL) is a powerful technique where a photoreactive group is incorporated into a ligand to covalently label its biological target upon UV irradiation. mdpi.com
Researchers have synthesized 5-azido-6-chloropyridin-3-yl derivatives of neonicotinoids to serve as photoaffinity probes. acs.orgnih.govmdpi.com In these probes, the (6-chloropyridin-3-yl)methylamine structure is modified to include a photoreactive azido (B1232118) (-N₃) group. Upon photoactivation, the azido group forms a highly reactive nitrene intermediate that covalently cross-links with nearby amino acid residues within the binding site of the target protein. researchtrends.netmdpi.com
This approach has been successfully used to:
Map the Binding Site: By using these probes with AChBP, researchers have covalently labeled and subsequently identified the specific amino acids involved in binding. Mass spectrometry analysis of the labeled protein identified Tyr-195 (on loop C) and Met-116 (on loop E) as the sites of specific derivatization, confirming their proximity to the bound ligand. researchtrends.net
Identify Target Subunits: In studies using native insect nAChRs from various species, a tritiated azidoneonicotinoid probe ([³H]AzNN) was used to specifically radiolabel the insecticide-binding subunits, allowing for their identification and molecular weight determination. nih.gov
These studies exemplify how the (6-chloropyridin-3-yl)methyl core structure can be derivatized to create sophisticated chemical probes for irreversibly labeling and identifying their specific biological targets in a non-clinical research setting. researchtrends.net
| Probe Type | Biological Target | Key Finding | Reference |
|---|---|---|---|
| 5-Azido-6-chloropyridin-3-ylmethyl photoprobes | Aplysia californica AChBP | Covalently labeled Tyr-195 and Met-116 in the agonist binding pocket. | researchtrends.net |
| [³H]Azidoneonicotinoid ([³H]AzNN) | Native nAChRs from Myzus persicae (aphid) | Identified a single high-affinity binding site on a polypeptide of ~45 kDa. | nih.gov |
| [³H]Azidoneonicotinoid ([³H]AzNN) | Native nAChRs from Drosophila melanogaster (fruit fly) | Identified an imidacloprid-sensitive polypeptide of ~66 kDa. | nih.gov |
Structural Biology Insights from Co-crystallization Studies with Target Proteins (molecular level)
Co-crystallization followed by X-ray diffraction is a definitive method for visualizing ligand-protein interactions at an atomic level. The (6-chloropyridin-3-yl)methyl moiety, as part of larger neonicotinoid molecules, has been successfully co-crystallized with AChBPs, providing profound insights into its molecular recognition. researchgate.net
High-resolution crystal structures of imidacloprid and thiacloprid (B134840) bound to Aplysia californica AChBP show a single, well-defined conformation of the ligands within the binding site. researchgate.net These structures visually confirm the molecular interactions predicted by other methods. The chloropyridine ring is buried in a pocket where it is stabilized by hydrophobic and aromatic interactions, while the electronegative portion of the molecule is oriented towards loop C. researchgate.netresearchtrends.net
These co-crystal structures are invaluable for:
Validating Binding Models: They provide direct, atomic-level evidence of the binding pose and key intermolecular contacts.
Understanding Selectivity: Comparing structures of AChBPs from different species (e.g., saltwater Aplysia vs. freshwater Lymnaea stagnalis) that exhibit different neonicotinoid sensitivities helps to elucidate the structural basis for selective toxicity. acs.org
Guiding Drug Design: The detailed structural information serves as a template for the rational design of new molecules with improved affinity or selectivity. mdpi.com
The ability to obtain co-crystal structures of ligands containing the (6-chloropyridin-3-yl)methyl moiety has been fundamental to understanding the molecular basis of their biological activity. researchgate.net
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes to O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine and its derivatives is fundamental to unlocking its full potential. While general methods for the synthesis of O-alkylhydroxylamines are established, future research could focus on pathways tailored to the specific reactivity of the chloropyridine moiety.
Established methods for forming the O-N bond in hydroxylamine (B1172632) derivatives often involve the alkylation of N-hydroxyphthalimide or related reagents, followed by deprotection. For instance, a common approach involves the Mitsunobu reaction or Williamson ether synthesis. However, these traditional methods can sometimes be limited by harsh reaction conditions or the generation of stoichiometric byproducts.
A promising avenue for future research lies in the development of catalytic methods for the synthesis of O-pyridylmethyl hydroxylamines. This could involve transition metal-catalyzed cross-coupling reactions that directly link a hydroxylamine equivalent with a (6-chloropyridin-3-yl)methyl electrophile. Such methods could offer higher efficiency, milder reaction conditions, and greater functional group tolerance.
Furthermore, late-stage functionalization of the pyridine (B92270) ring offers a modular approach to creating a library of derivatives. nih.gov Techniques for C-H functionalization of pyridines are rapidly advancing and could be applied to introduce additional substituents onto the pyridine core, thereby tuning the electronic and steric properties of the molecule. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Cross-Coupling | Milder conditions, higher efficiency | Development of novel catalyst systems |
| Late-Stage C-H Functionalization | Modular access to derivatives | Regioselective functionalization methods |
| Flow Chemistry Synthesis | Improved safety and scalability | Optimization of reaction parameters |
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry offers a powerful toolkit for predicting the reactivity and properties of this compound, guiding experimental work and accelerating the discovery of new applications. Density Functional Theory (DFT) calculations, for example, can provide insights into the molecule's electronic structure, bond energies, and sites of reactivity.
Future computational studies could focus on several key areas:
Reactivity Prediction: Modeling the transition states of reactions involving the hydroxylamine and chloropyridine moieties can help in predicting reaction outcomes and optimizing conditions for synthetic transformations. nih.gov
Conformational Analysis: Understanding the preferred conformations of the molecule is crucial for predicting its interactions with biological targets or its self-assembly behavior in supramolecular structures.
Prediction of Physicochemical Properties: Computational models can be used to predict properties such as solubility, lipophilicity, and pKa, which are critical for applications in drug discovery and materials science.
For instance, DFT calculations have been successfully used to study the electronic properties and noncovalent interactions in supramolecular assemblies of chloropyridine derivatives. doaj.orgmdpi.comresearchgate.net Similar approaches could be applied to this compound to predict its behavior in larger molecular assemblies.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reactivity and electronic structure analysis | Fukui functions, HOMO-LUMO gap, electrostatic potential |
| Molecular Dynamics (MD) | Conformational sampling and binding analysis | Free energy of binding, conformational flexibility |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | IC50 values, binding affinity |
Development of New Derivatization Strategies for Chemical Tagging
The hydroxylamine functionality in this compound makes it an excellent handle for chemical tagging and bioconjugation. Hydroxylamines can react with aldehydes and ketones to form stable oxime linkages, a reaction widely used in chemical biology.
Future research in this area could focus on developing novel derivatization strategies to create chemical probes for a variety of applications. For example, the molecule could be derivatized with:
Fluorophores: For use in fluorescence microscopy and other imaging techniques.
Biotin: For affinity-based purification of interacting partners.
Photo-crosslinkers: To covalently trap binding partners upon photoirradiation.
The development of such probes would enable the use of this compound in chemical proteomics to identify the cellular targets of bioactive small molecules. Hydroxylamine-based probes have already been successfully used for profiling protein S-acylation. rsc.org
Expanding Applications as a Scaffold for Rational Design in Chemical Biology Research
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a large number of approved drugs. The 6-chloropyridin-3-yl)methyl moiety, in particular, is found in several biologically active compounds. This suggests that this compound could serve as a valuable scaffold for the rational design of new chemical biology tools and therapeutic agents.
Future research could explore the use of this scaffold to design molecules that target specific biological processes. The hydroxylamine group can be used to attach pharmacophores or other functional groups, while the chloropyridine core can be modified to optimize binding affinity and selectivity.
The versatility of the pyridine scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. The combination of a privileged scaffold with a reactive handle for derivatization makes this compound a particularly attractive starting point for such efforts.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The ability of pyridine derivatives to participate in a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and coordination to metal ions, makes them attractive building blocks for materials science and supramolecular chemistry. The 6-chloro substituent can also participate in halogen bonding, providing an additional tool for controlling self-assembly.
Future interdisciplinary research could explore the use of this compound in the construction of:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal centers, while the hydroxylamine group could be used to introduce further functionality or to act as a hydrogen bond donor/acceptor. mdpi.com
Supramolecular Gels: The directional interactions of the pyridine and hydroxylamine groups could be harnessed to drive the self-assembly of the molecule into extended fibrillar networks.
Functional Materials: By incorporating photoresponsive or redox-active groups, it may be possible to create materials with interesting optical or electronic properties.
Q & A
Q. What strategies mitigate risks when handling reactive intermediates during synthesis?
- Methodology : Use Schlenk lines for air-sensitive steps (e.g., NaH-mediated alkylation). Monitor exothermic reactions with inline IR probes. Quench excess reagents (e.g., alkyl halides) with aqueous Na₂S₂O₃. Implement FMEA (Failure Mode and Effects Analysis) to prioritize hazards (e.g., peroxide formation in ether solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
